molecular formula C5H7BrO2 B103739 Methyl 2-bromo-2-butenoate CAS No. 17642-18-1

Methyl 2-bromo-2-butenoate

Cat. No. B103739
CAS RN: 17642-18-1
M. Wt: 179.01 g/mol
InChI Key: DMKWWKUPZZAUQL-ARJAWSKDSA-N
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Description

Methyl 2-bromo-2-butenoate, also known as Methyl (Z)-2-bromocrotonate, is a compound that yields (S)-2-bromobutanoic acid by baker’s yeast fermentation . It undergoes biotransformation catalyzed by old yellow enzyme to yield methyl (S)-2-bromobutanoate, a key intermediate for the synthesis of chiral drugs .


Molecular Structure Analysis

The molecular formula of Methyl 2-bromo-2-butenoate is C5H7BrO2 . It has a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ester .


Chemical Reactions Analysis

Methyl 2-bromo-2-butenoate undergoes biotransformation catalyzed by old yellow enzyme to yield methyl (S)-2-bromobutanoate . More detailed information about its chemical reactions was not found.


Physical And Chemical Properties Analysis

Methyl 2-bromo-2-butenoate has a boiling point of 178-182 °C, a density of 1.505 g/mL at 20 °C, and a refractive index of n20/D 1.486 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

“Methyl 2-bromo-2-butenoate” is a chemical compound with the molecular formula CH3CH=CBrCOOCH3 . It’s often used as a building block in organic synthesis . One specific application mentioned in the literature is the synthesis of vicinal haloethers, including 2-bromo-2-(methoxy(phenyl)methyl)malononitrile . This compound has the potential to be a building block in organic synthesis by easy conversion into amounts of useful compounds .

    Organic Synthesis Building Block

    • Methyl 2-bromo-2-butenoate is often used as a building block in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals .

    Synthesis of Vicinal Haloethers

    • This compound is used in the synthesis of vicinal haloethers, including 2-bromo-2-(methoxy(phenyl)methyl)malononitrile . These haloethers can be further used in the synthesis of other organic compounds .

    Biotransformation Catalyst

    • Methyl 2-bromo-2-butenoate undergoes biotransformation catalyzed by old yellow enzyme to yield methyl (S)-2-bromobutanoate . This is a key intermediate for the synthesis of chiral drugs .

    Polymerization Initiator

    • Poly(glycol)s with 2-bromo-2-methylpropanoate end-functionalization could be efficiently used as hydrophilic macroinitiators in Atom Transfer Radical Polymerization (ATRP) polymerizations . Their structure is accurately characterized by Matrix-Assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) analysis .

    Synthesis of Other Esters

    • Methyl 2-bromo-2-butenoate can be used in the synthesis of other esters. For example, it can be used to synthesize Methyl 4-bromocrotonate , which is another useful compound in organic synthesis .

    Biannelating Reagent

    • Methyl 2-bromo-2-butenoate is a biannelating reagent which participates in double Michael-additions . This reaction is useful in the synthesis of cyclic compounds .

Safety And Hazards

Methyl 2-bromo-2-butenoate is classified as a hazardous substance. It is highly flammable and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl (Z)-2-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKWWKUPZZAUQL-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)OC)\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-butenoate

CAS RN

17642-18-1
Record name Methyl 2-bromo-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
LA Radesca - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Alternate Names: methyl 2‐bromo‐2‐butenoate; methyl α‐bromocrotonate. …
Number of citations: 2 onlinelibrary.wiley.com
AR Martin, SK Mallick, JF Caputo - academia.edu
… The nmr spectrum of the residue obtained from the work-up of the reaction of catechol with ethyl 3-methyl-2-bromo-2-butenoate showed less than 5% of 13 (from aromatic and ring CH3 …
Number of citations: 0 www.academia.edu
AR Martin, SK Mallick, JF Caputo - The Journal of Organic …, 1974 - ACS Publications
… spectrum of the residue obtained from the work-up of the reaction of catechol with ethyl 3-methyl-2-bromo-2-butenoate showed less than 5% of 13 (from aromatic and ring CH3 absorp…
Number of citations: 47 pubs.acs.org
T Moragas, RM Liffey, D Regentova… - Angewandte Chemie …, 2016 - Wiley Online Library
… The aza-Darzens reaction with methyl 2 bromo-2-butenoate generated the desired aziridine, which upon heating yields 3 f as a single enantiomer in a 60 % yield over two steps. Ring …
Number of citations: 31 onlinelibrary.wiley.com
T Hudlicky, A Fleming, L Radesca - Journal of the American …, 1989 - ACS Publications
The lithium dienolates of ethyl 2-bromocrotonate and of other, more highly substituted a-bromocrotonates underwent smooth addition to enones to provide, in one step, the …
Number of citations: 128 pubs.acs.org
MH Choi, HD Kim - Archives of pharmacal research, 2003 - Springer
A novel carboacyclic nucleoside analogue, 9-[2-bromo-4-hydroxy-3-hydroxymethyl-2-butenyl] adenine, and its derivatives were designed and synthesized as open-chain analogues of …
Number of citations: 10 link.springer.com
M Alcaide, A Tchigvintsev… - Applied and …, 2015 - Am Soc Microbiol
… Finally, it is notable that methyl-2-bromo-2-butenoate, which was used as a model alkenyl haloester, was the only such substrate for MGS-RG2 (9.76 ± 1.08 U mg −1 ), followed to a far …
Number of citations: 40 journals.asm.org
SLW Rollinson - 1980 - search.proquest.com
Phenylselenenyl esters (methyl esters of 2-phenylselenenylhexadecanoic, 2-phenylselenenyloctadecanoic, and 2-phenylselenenyl-13-tetradecadienoic acids) were used as acrylate (…
Number of citations: 3 search.proquest.com
JA Mendes, PRR Costa, M Yus… - Beilstein Journal of …, 2021 - beilstein-journals.org
… Lower yields, and poorer diastereoselectivities were observed with less bulky methyl 2-bromo-2-butenoate (R 2 = CH 3 CH=), leading to an almost complete loss of cis/trans selectivity …
Number of citations: 20 www.beilstein-journals.org
A Placido, T Hai, M Ferrer, TN Chernikova… - Applied microbiology …, 2015 - Springer
… hydrolysed by V12-9 and V12_26, with the latter being the only one acting against halogenated esters with double bonds (ie the alkenyl halogenated ester methyl 2-bromo-2-butenoate)…
Number of citations: 31 link.springer.com

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